molecular formula C10H10FNS2 B2485689 Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl- CAS No. 155559-65-2

Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-

Cat. No. B2485689
CAS RN: 155559-65-2
M. Wt: 227.32
InChI Key: FWGBBVAZBPFKDF-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes exhibit a wide range of pharmacological properties and possess a high degree of structural diversity. The 2nd position of benzothiazole is particularly significant, making 2-arylbenzothiazole a felicitous scaffold in pharmaceutical chemistry. These compounds find applications in various domains, including antibacterial, antifungal, antioxidant, antimicrobial, anti-inflammatory, and anti-tumor activities. Additionally, they are used as electrophosphorescent emitters in OLEDs .


Synthesis Analysis

Several synthetic approaches have been developed for the fabrication of 2-arylbenzothiazoles. Notably, Lima and co-workers established a novel and facile methodology using α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst . Another non-transition metal-catalyzed method involves oxidative condensation of benzothiazoles with aryl aldehydes or phenylglyoxylic acids using K2S2O8 .

Scientific Research Applications

properties

IUPAC Name

2-(2-fluoroethylsulfanyl)-5-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNS2/c1-7-2-3-9-8(6-7)12-10(14-9)13-5-4-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBBVAZBPFKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)SCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole

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